Taselisib

Catalog No.
S549007
CAS No.
1282512-48-4
M.F
C24H28N8O2
M. Wt
460.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Taselisib

CAS Number

1282512-48-4

Product Name

Taselisib

IUPAC Name

2-methyl-2-[4-[2-(5-methyl-2-propan-2-yl-1,2,4-triazol-3-yl)-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]pyrazol-1-yl]propanamide

Molecular Formula

C24H28N8O2

Molecular Weight

460.5 g/mol

InChI

InChI=1S/C24H28N8O2/c1-14(2)32-22(27-15(3)29-32)19-13-30-8-9-34-20-10-16(6-7-18(20)21(30)28-19)17-11-26-31(12-17)24(4,5)23(25)33/h6-7,10-14H,8-9H2,1-5H3,(H2,25,33)

InChI Key

BEUQXVWXFDOSAQ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

GDC0032, GDC0032, GDC 0032, RG7604, RG7604, RG 7604, Taselisib

Canonical SMILES

CC1=NN(C(=N1)C2=CN3CCOC4=C(C3=N2)C=CC(=C4)C5=CN(N=C5)C(C)(C)C(=O)N)C(C)C

The exact mass of the compound Taselisib is 460.23352 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Taselisib (GDC-0032) is a highly potent, orally bioavailable, beta-sparing class I PI3K inhibitor with distinct selectivity for the PI3Kα, δ, and γ isoforms. Unlike traditional pan-PI3K inhibitors, taselisib is structurally optimized to target PIK3CA mutations (such as H1047R and E545K) while sparing PI3Kβ, thereby mitigating severe metabolic toxicities in vivo. Its distinct mechanism of action extends beyond competitive kinase inhibition; it actively induces the proteasome-mediated degradation of mutant p110α protein. For procurement and material selection, taselisib serves as a critical benchmark compound for investigating RTK-dependent feedback loops, mutant-specific targeted protein degradation, and isoform-selective signaling in oncology models [1].

Substituting taselisib with generic pan-PI3K inhibitors (e.g., buparlisib, pictilisib) or even other alpha-selective inhibitors (e.g., alpelisib) fundamentally alters assay outcomes in mutant models. While alpelisib and pictilisib effectively block PI3K phosphorylation, they act purely as orthosteric inhibitors and leave the mutant p110α protein intact, allowing for rapid receptor tyrosine kinase (RTK)-dependent feedback reactivation. In contrast, taselisib physically depletes the mutant p110α protein from the plasma membrane[1]. Furthermore, utilizing pan-PI3K inhibitors in vivo introduces profound PI3Kβ-driven toxicities, confounding efficacy data with systemic metabolic stress. Consequently, taselisib cannot be substituted when the experimental design requires mutant-specific degradation or a beta-sparing toxicity profile [2].

Targeted Degradation of Mutant p110α Protein

Taselisib triggers the ubiquitin-mediated, proteasome-dependent degradation of mutant p110α. In HCC1954 (PIK3CA H1047R) cells treated for 8-24 hours, taselisib causes dose-dependent depletion of the mutant p110α protein. In direct contrast, treatment with the alpha-selective inhibitor alpelisib (BYL719) or the pan-PI3K inhibitor pictilisib (GDC-0941) fails to alter p110α protein levels. Mass spectrometry confirms that taselisib preferentially degrades the mutant allele product while sparing wild-type p110α [1].

Evidence DimensionMutant p110α protein depletion
Target Compound DataInduces ubiquitin-mediated degradation of mutant p110α (8-24h)
Comparator Or BaselineAlpelisib and Pictilisib (0% degradation of mutant p110α)
Quantified DifferenceTaselisib physically depletes mutant protein; comparators only inhibit kinase activity.
ConditionsHCC1954 (PIK3CA H1047R) cells, 8-24h treatment, Western blot and Mass Spectrometry.

Essential for researchers modeling feedback-loop suppression, as taselisib physically clears the mutant kinase rather than just temporarily blocking its active site.

Enhanced Potency in PIK3CA-Mutant Isogenic Models

Taselisib exhibits a distinct gain of potency in mutant cell lines that is not observed with structurally divergent PI3K inhibitors. In SW48 colon cancer isogenic cell lines, taselisib demonstrates a 3-fold increase in potency (lower EC50) in PIK3CA-mutant (H1047R or E545K) cells compared to the parental wild-type SW48 cells. Conversely, both pictilisib and alpelisib display comparable EC50 values across mutant and wild-type cells, showing a ~1:1 potency ratio [1].

Evidence DimensionEC50 ratio (Wild-Type vs Mutant PIK3CA)
Target Compound Data3-fold increased potency in mutant vs WT cells
Comparator Or BaselinePictilisib and Alpelisib (~1:1 potency ratio, no mutant-specific shift)
Quantified DifferenceTaselisib provides a 3x wider therapeutic window for mutant cells compared to standard inhibitors.
ConditionsSW48 isogenic cell lines (WT vs H1047R/E545K), 4-day ATP-based cell viability assay.

Provides a wider therapeutic window for targeted screening, reducing off-target wild-type suppression in complex tissue or co-culture assays.

Beta-Sparing Profile for In Vivo Tolerability

Taselisib is engineered to spare the PI3Kβ isoform, which is critical for avoiding PTEN-null associated toxicities. In cell-free enzymatic assays, taselisib exhibits a Ki of 0.29 nM for PI3Kα and 9.1 nM for PI3Kβ, representing a ~31-fold selectivity window. In contrast, first-generation pan-PI3K inhibitors like buparlisib and pictilisib exhibit minimal beta-sparing, heavily inhibiting both isoforms and leading to severe on-target metabolic toxicities in murine models [1].

Evidence DimensionPI3Kα vs PI3Kβ Ki ratio
Target Compound DataKi = 0.29 nM (α) vs 9.1 nM (β) (~31-fold selectivity)
Comparator Or BaselinePan-PI3K inhibitors (e.g., Buparlisib) (Equipotent or <5-fold selectivity)
Quantified DifferenceTaselisib provides >30-fold selectivity against PI3Kβ, preventing dual alpha/beta suppression.
ConditionsCell-free enzymatic fluorescence polarization assay.

Crucial for in vivo pharmacology, as sparing PI3Kβ prevents the severe metabolic feedback and systemic toxicity associated with pan-PI3K inhibition.

Hygroscopic Handling and Stock Preparation

Taselisib's solubility profile requires strict handling protocols compared to more stable generic inhibitors. It is soluble in DMSO up to 25 mg/mL (54.29 mM), but dissolution often requires sonication and warming to 60°C. Critically, taselisib is highly hygroscopic; moisture-contaminated DMSO significantly reduces its solubility and can cause precipitation. Buyers must procure anhydrous DMSO and avoid freeze-thaw cycles of older stock solutions to maintain assay reproducibility .

Evidence DimensionStock solution stability and solubility
Target Compound Data25 mg/mL in anhydrous DMSO (requires sonication/60°C)
Comparator Or BaselineStandard PI3K inhibitors (baseline handling)
Quantified DifferenceHigh sensitivity to moisture-induced precipitation compared to stable analogs.
ConditionsIn vitro stock preparation and storage (-80°C recommended).

Ensures high-throughput screening reproducibility; improper solvent selection will lead to false negatives due to compound precipitation.

Targeted Protein Degradation (TPD) Assays in Oncology

Because taselisib degrades mutant p110α, it serves as a highly effective positive control or benchmark for researchers developing novel PROTACs or molecular glues targeting the PI3K pathway, outperforming standard orthosteric inhibitors like alpelisib [1].

In Vivo Modeling of PIK3CA-Mutant Tumors

The beta-sparing profile of taselisib makes it a highly suitable choice for long-term murine xenograft studies, where pan-PI3K inhibitors would cause premature mortality or confounding metabolic stress (hyperglycemia) [2].

Mechanistic Studies of RTK-Feedback Resistance

Since taselisib prevents the RTK-dependent reactivation of the PI3K pathway by physically removing the kinase, it is essential for comparative studies evaluating resistance mechanisms against standard orthosteric inhibitors [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

460.23352217 Da

Monoisotopic Mass

460.23352217 Da

Heavy Atom Count

34

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

L08J2O299M

Wikipedia

Taselisib

Dates

Last modified: 08-15-2023
1: Lopez S, Schwab CL, Cocco E, Bellone S, Bonazzoli E, English DP, Schwartz PE,  Rutherford T, Angioli R, Santin AD. Taselisib, a selective inhibitor of PIK3CA, is highly effective on PIK3CA-mutated and HER2/neu amplified uterine serous carcinoma in vitro and in vivo. Gynecol Oncol. 2014 Aug 26. pii: S0090-8258(14)01277-3. doi: 10.1016/j.ygyno.2014.08.024. [Epub ahead of print] PubMed PMID: 25172762.

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